molecular formula C28H30N2O5 B12198602 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide

Cat. No.: B12198602
M. Wt: 474.5 g/mol
InChI Key: FOASLRBBVCERHH-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide is a complex organic compound that features a combination of indole and chromone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and chromone intermediates, followed by their coupling through amide bond formation.

    Indole Intermediate Synthesis: The indole intermediate can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Chromone Intermediate Synthesis: The chromone intermediate is prepared through the cyclization of 2-hydroxyacetophenone derivatives.

    Coupling Reaction: The final step involves the coupling of the indole and chromone intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reaction and the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromone moiety can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Various oligoyne derivatives

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide is unique due to its specific combination of indole and chromone structures, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C28H30N2O5

Molecular Weight

474.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-6-yl]propanamide

InChI

InChI=1S/C28H30N2O5/c1-17(2)16-34-25-14-26-22(18(3)11-28(32)35-26)12-19(25)5-8-27(31)29-10-9-20-15-30-24-7-6-21(33-4)13-23(20)24/h6-7,11-15,30H,1,5,8-10,16H2,2-4H3,(H,29,31)

InChI Key

FOASLRBBVCERHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OCC(=C)C)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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